Ptp1B-IN-2 is a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in the regulation of insulin signaling and is implicated in various metabolic disorders, including type 2 diabetes and obesity. PTP1B acts as a negative regulator of insulin receptor signaling, making it an attractive target for therapeutic intervention. The compound has garnered attention for its potential in enhancing insulin sensitivity and regulating glucose homeostasis.
Ptp1B-IN-2 was developed through synthetic chemistry efforts aimed at identifying effective PTP1B inhibitors. It is part of a broader class of compounds that have been explored for their inhibitory effects on PTP1B, with various studies focusing on structure-activity relationships to optimize efficacy and selectivity.
Ptp1B-IN-2 belongs to the category of small molecule inhibitors specifically targeting protein tyrosine phosphatases, with a focus on PTP1B. It is classified as a pharmacological agent with potential applications in treating metabolic diseases.
The synthesis of Ptp1B-IN-2 involves several key steps, typically starting from commercially available precursors. The synthetic route may include:
The synthesis often requires careful control of reaction conditions (temperature, solvent, and catalysts) to achieve high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.
Ptp1B-IN-2 features a molecular structure designed to fit within the active site of PTP1B, facilitating effective inhibition. The specific arrangement of atoms allows for optimal interactions with critical residues within the enzyme's active site.
The molecular formula, molecular weight, and other structural data are essential for understanding its reactivity and interactions:
Ptp1B-IN-2 primarily acts through competitive inhibition of PTP1B, where it binds to the active site and prevents substrate access. The compound's interactions with PTP1B can be characterized by:
The mechanism typically involves hydrogen bonding and hydrophobic interactions between Ptp1B-IN-2 and key amino acid residues within the active site, such as Cys215 and Arg221, which are critical for phosphatase activity.
The mechanism by which Ptp1B-IN-2 inhibits PTP1B involves several steps:
Kinetic studies often provide insights into the inhibitor's efficacy, including half-maximal inhibitory concentration (IC50) values that indicate potency.
Ptp1B-IN-2 typically exhibits properties such as:
Key chemical properties include:
Ptp1B-IN-2 has potential applications in various scientific fields, particularly in pharmacology and biochemistry. Its primary uses include:
PTP1B (Protein Tyrosine Phosphatase 1B) is a ubiquitously expressed non-receptor phosphatase that serves as a critical regulator of tyrosine phosphorylation-dependent signaling pathways. Encoded by the PTPN1 gene located on chromosome 20q13.1—a region linked to insulin resistance and diabetes—PTP1B comprises three functional domains that dictate its catalytic activity, substrate specificity, and subcellular localization [4] [8].
The N-terminal catalytic domain (residues 1–300) houses the signature HCXXGXXR motif characteristic of protein tyrosine phosphatases. Within this motif, Cysteine 215 (Cys215) acts as the nucleophile essential for catalysis, exhibiting an unusually low pKa (4.5–5.5) due to its microenvironment. This property renders Cys215 highly reactive but also susceptible to oxidation. The catalytic domain features a deep phosphotyrosine (pTyr)-binding pocket lined with residues that confer substrate selectivity, particularly favoring peptides with the sequence E/D-pY-pY-R/K [4] [8] [10]. Structural analyses reveal that this domain contains eight α-helices and twelve β-strands, creating a compact fold that positions Cys215 optimally for phosphate hydrolysis. The depth and charge distribution of the pTyr-binding pocket enable PTP1B to recognize tandem phosphorylated tyrosines with ~70-fold higher affinity than mono-pTyr sequences, explaining its preference for substrates like the insulin receptor (IR) kinase domain [4].
Table 1: Structural Domains of PTP1B
Domain | Residues | Key Features | Functional Impact |
---|---|---|---|
Catalytic Domain | 1–300 | HCXXGXXR motif (Cys215 nucleophile); pTyr-binding pocket | Phosphatase activity; specificity for tandem pTyr motifs (e.g., IR kinase domain) |
Regulatory Domain | 301–400 | Proline-rich motifs (Pro301-Arg315, Ser386-Lys397); SUMOylation sites (Lys335/347) | SH3 domain-mediated protein interactions; SUMOylation reduces enzymatic activity |
ER-Targeting Domain | 401–435 | Hydrophobic residues; calpain cleavage site | Anchors PTP1B to endoplasmic reticulum; proteolysis generates soluble active form |
Beyond the catalytic domain, PTP1B possesses a central regulatory domain (residues 301–400) harboring two proline-rich motifs (Pro301–Arg315 and Ser386–Lys397) that serve as docking sites for SH3 domain-containing proteins like p130Cas and Src. This domain also contains sites for post-translational modifications (PTMs) that dynamically regulate PTP1B activity:
PTP1B is a key negative regulator of metabolic homeostasis. In insulin signaling, it directly dephosphorylates tyrosine residues within the activation loop of the insulin receptor (IR) and its substrates IRS-1/2, terminating downstream PI3K/Akt and MAPK cascades [5] [10]. Consequently, PTP1B inhibition enhances insulin-mediated glucose uptake in adipocytes and skeletal muscle. Similarly, in leptin signaling, PTP1B dephosphorylates JAK2 (Janus Kinase 2) downstream of the leptin receptor, attenuating STAT3-mediated suppression of appetite-stimulating neuropeptides like NPY [5] [10]. Genetic studies confirm these roles: PTP1B-knockout mice exhibit improved glucose tolerance, leptin sensitivity, and resistance to diet-induced obesity [5] [6].
PTP1B overexpression is mechanistically linked to insulin resistance—a hallmark of type 2 diabetes. Elevated PTP1B activity in muscle, liver, and adipose tissue dampens IR autophosphorylation and downstream signaling, impairing glucose transporter GLUT4 translocation and glycogen synthesis [2] [5]. Clinically, >20 single-nucleotide polymorphisms (SNPs) in PTPN1 correlate with increased diabetes risk across diverse populations [5] [9]. In obesity, upregulated PTP1B in hypothalamic neurons blunts leptin-induced satiety signaling, contributing to hyperphagia and weight gain. Liver-specific PTP1B deletion improves lipid metabolism and reduces hepatic steatosis, underscoring its role as a therapeutic target for metabolic disorders [2] [5] [10].
Paradoxically, PTP1B can function as both a tumor suppressor and promoter depending on cellular context. It acts as an oncogene in pancreatic ductal adenocarcinoma (PDAC), where overexpression correlates with distant metastasis, advanced tumor stage, and poor survival. PTP1B supports proliferation via PKM2/AMPK/mTORC1 pathway activation and enhances migration through Src/FAK signaling [4] [10]. Conversely, in ovarian cancer, PTP1B acts as a tumor suppressor by inhibiting IGF-1R and Brk kinases [4]. This duality stems from PTP1B’s substrate promiscuity: it dephosphorylates both tumor-suppressive (e.g., p130Cas) and oncogenic (e.g., Src-Y529) substrates [4] [7].
Table 2: PTP1B in Human Pathologies
Disease | PTP1B Role | Key Mechanisms | Clinical Evidence |
---|---|---|---|
Type 2 Diabetes | Negative regulator | IR/IRS-1 dephosphorylation; ↓ PI3K/Akt signaling | PTPN1 SNPs linked to insulin resistance; hepatic upregulation in NASH patients |
Obesity | Appetite promoter | JAK2 dephosphorylation; ↓ leptin-induced STAT3 activation | Knockout mice resist diet-induced obesity; ↑ hypothalamic PTP1B in obese models |
Pancreatic Cancer | Oncogene | ↑ PKM2 Y105 phosphorylation; activates AMPK/mTORC1; ↑ Src activity | Overexpressed in 85% PDAC tumors; correlates with metastasis and poor survival |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7